2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
Overview
Description
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a heterocyclic compound with the molecular formula C12H10BrNO3 and a molar mass of 296.12 g/mol. This compound is known for its applications in various fields of research and industry, particularly in the synthesis of pharmaceuticals and other organic compounds.
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity to certain proteins. Additionally, the isoindoline-1,3-dione moiety can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. These interactions can modulate the function of enzymes and proteins, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. The impact of this compound on cellular function highlights its potential as a research tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert conditions to prevent degradation. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to changes in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, making it a valuable tool for prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Studies have identified threshold doses at which the compound’s effects become pronounced. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic fluxes and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms is essential for predicting the compound’s distribution and its effects on different tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 4-bromo-3-oxobutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced forms of the compound.
Scientific Research Applications
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobutyl)isoindoline-1,3-dione
- 2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione
- 1-Bromo-4-N-phthalimido-2-butanone
Uniqueness
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-bromo-3-oxobutyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPZBCHKQSHXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396036 | |
Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51132-00-4 | |
Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51132-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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